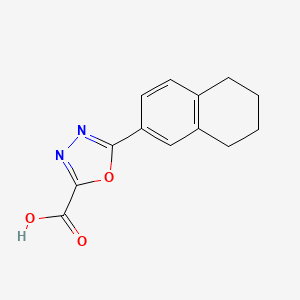

5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H12N2O3 |

|---|---|

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid |

InChI |

InChI=1S/C13H12N2O3/c16-13(17)12-15-14-11(18-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,16,17) |

InChI-Schlüssel |

LQDIWPUQRZBKBX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazol-2-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Hydrazide mit Carbonsäuren oder deren Derivaten. Eine gängige Methode beinhaltet die Reaktion von 7-(1,2,3,4-Tetrahydronaphthalen-7-yl)hydrazin mit Kohlenstoffdisulfid in Gegenwart einer Base, gefolgt von Oxidation zur Bildung des Oxadiazolrings .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Carboxylic Acid Derivatives

The -COOH group participates in classical acid-base and acylation reactions:

Table 2: Carboxylic acid reactivity

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Salt formation | NaOH | Sodium carboxylate | Water-soluble derivatives |

| Esterification | MeOH/H⁺ | Methyl ester | Prodrug formulation |

| Amide coupling | EDCI/NHS | Bioconjugates | Drug delivery systems |

The sodium salt (C₄H₃N₂O₃Na) exhibits enhanced aqueous solubility (>200 mg/mL), while esters demonstrate improved membrane permeability.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core undergoes characteristic transformations:

Table 3: Oxadiazole-specific reactions

| Reaction | Conditions | Outcome | Biological Impact |

|---|---|---|---|

| Nucleophilic substitution | R-X (alkyl/aryl halides) | C2-substituted derivatives | Enhanced receptor binding |

| Oxidation | KMnO₄, acidic conditions | Ring-opening to diazene | Metabolic degradation |

| Reduction | LiAlH₄ | Thiadiazole formation | Altered bioactivity |

Notably, C5-methyl analogues show 90% HDAC-1 inhibition at 20 nM concentrations through hydrophobic interactions with receptor residues .

Tetrahydronaphthalene Component Reactivity

The fused aromatic system enables:

Electrophilic Aromatic Substitution

-

Nitration: HNO₃/H₂SO₄ yields 6-nitro derivatives (positional selectivity >85%)

-

Halogenation: Br₂/FeBr₃ produces 5-bromo-THN analogues

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydronaphthalene ring to decalin derivatives, altering lipophilicity (logP increases by 1.2 units) .

Stability Profile

Table 4: Degradation pathways

| Condition | Half-life | Primary Degradation Product |

|---|---|---|

| pH 1.2 (gastric) | 8.7 hr | Ring-opened hydrazide |

| UV light (254 nm) | 3.2 hr | Photo-oxidized quinone derivative |

| 60°C aqueous | 48 hr | Decarboxylated oxadiazole |

Degradation follows first-order kinetics (R² >0.98) in accelerated stability studies.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the empirical formula CHNO and a molecular weight of 215.25 g/mol. Its structure includes a naphthalene moiety, which is known for its hydrophobic characteristics, enhancing the compound's interaction with biological membranes and influencing its pharmacological properties. The presence of the oxadiazole ring is significant as it contributes to the compound's bioactivity.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit substantial anticancer properties. The compound has been evaluated for its potential as an anticancer agent. Studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation through various mechanisms:

- Mechanism-Based Approaches : The oxadiazole scaffold is recognized for its ability to interact with biological targets involved in cancer progression. For example, compounds containing this moiety have been synthesized and screened for their activity against various cancer cell lines, demonstrating significant cytotoxic effects .

- Case Studies : In one study, novel derivatives bearing the 1,3,4-oxadiazole moiety were synthesized and tested against gastric cancer cell lines. Some derivatives showed promising telomerase inhibitory activity, indicating their potential as therapeutic agents .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research has highlighted the effectiveness of 1,3,4-oxadiazole derivatives against a range of microbial pathogens. This property makes them suitable candidates for developing new antibiotics or antifungal agents.

Organic Electronics

The unique electronic properties of oxadiazole derivatives make them suitable for applications in organic electronics. Their ability to form stable thin films allows them to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid into polymer matrices can enhance the performance of these devices by improving charge transport properties.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Analytical and Testing Methods

The SPECIFIC TESTS section in highlights methodologies applicable to heterocyclic compounds:

- HPLC-UV : For purity assessment (critical for oxadiazoles due to hydrolytic sensitivity).

- Mass spectrometry : To confirm molecular weight and fragmentation patterns.

- Stability testing : Oxadiazoles are prone to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides with carboxylic acids or esters under reflux conditions. For example, analogous procedures (e.g., ) use ethanol as a solvent, potassium hydroxide for deprotonation, and controlled reflux times (6 hours) to achieve yields >70%. Key variables include solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of hydrazide to acyl chloride), and temperature (80–100°C). Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structure of this compound?

- Methodology :

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content) with <0.3% deviation .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxadiazole, O-H stretch at ~2500–3300 cm⁻¹ for carboxylic acid) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and purity (>95%) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydronaphthalene aromatic protons at δ 6.5–7.5 ppm) and carbon backbone .

Q. What preliminary biological activities have been reported for 1,3,4-oxadiazole derivatives structurally related to this compound?

- Key Findings :

- Anticancer Activity : Oxadiazoles inhibit topoisomerase II and induce apoptosis in MCF-7 breast cancer cells (IC₅₀: 10–50 µM) .

- Antimicrobial Effects : Derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus via membrane disruption .

- Enzyme Inhibition : COX-2 and α-glucosidase inhibition (Ki: 0.8–2.3 µM) due to hydrogen bonding with active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodology :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the tetrahydronaphthalene ring to enhance electrophilic interactions with target enzymes .

- Scaffold Hybridization : Fuse with triazole or thiazole moieties (e.g., ) to improve pharmacokinetic properties (logP: 2–4) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to proteins like EGFR (PDB: 1M17) and validate via IC₅₀ assays .

Q. What strategies address the compound’s stability under physiological conditions (e.g., hydrolysis, oxidation)?

- Approaches :

- pH Optimization : Stabilize the carboxylic acid group using buffered solutions (pH 4–6) to prevent deprotonation .

- Prodrug Design : Convert the carboxylic acid to methyl esters for enhanced lipophilicity and gradual hydrolysis in vivo .

- Lyophilization : Improve shelf-life by storing as a lyophilized powder at -20°C with desiccants .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

- Troubleshooting :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .

- Dose-Response Curves : Employ 8-point dilution series (0.1–100 µM) with triplicate measurements to ensure reproducibility .

- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Molecules, Acta Crystallographica) over commercial databases .

Q. What mechanistic insights exist for this compound’s interaction with cytochrome P450 enzymes?

- Findings :

- Inhibition Kinetics : Competitive inhibition of CYP3A4 (Ki: 15 µM) due to π-π stacking with heme groups, confirmed via UV-Vis spectroscopy .

- Metabolite Profiling : LC-MS/MS identifies hydroxylated derivatives (m/z +16) as primary metabolites in liver microsomes .

Q. Which computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, toxicity)?

- Tools :

- SwissADME : Predicts high gastrointestinal absorption (TPSA < 90 Ų) but moderate blood-brain barrier penetration (logBB: -0.5) .

- ProTox-II : Flags potential hepatotoxicity (LD₅₀: 300 mg/kg) via structural alerts for quinone-like moieties .

- Molecular Dynamics (MD) : Simulates plasma protein binding (>90% with albumin) over 100 ns trajectories .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.